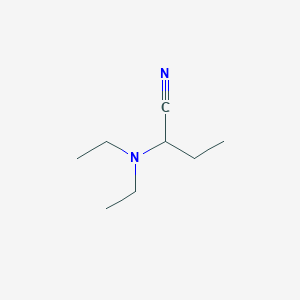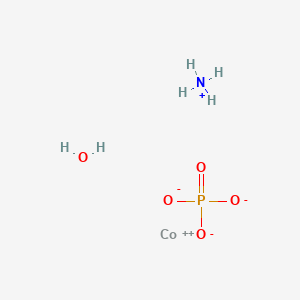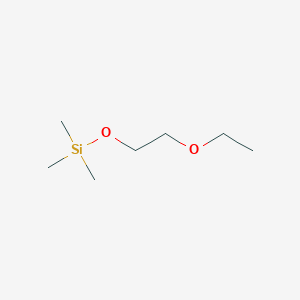
3,5-二甲基苯磺酸
描述
3,5-Dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
科学研究应用
3,5-Dimethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of dyes, detergents, and other industrial chemicals .
作用机制
Mode of Action
Sulfonic acids are known to participate in various chemical reactions such as nucleophilic substitution and oxidation . They can act as acid catalysts, proton donors, or leaving groups in these reactions, thereby influencing the activity of their targets.
Biochemical Pathways
Sulfonic acids are involved in a wide range of biochemical processes, including metabolism and signal transduction .
Action Environment
The action of 3,5-dimethylbenzenesulfonic acid can be influenced by various environmental factors . For example, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially influencing its reactivity and interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3,5-dimethylbenzene (meta-xylene) using sulfuric acid or oleum. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired positions.
Industrial Production Methods
In industrial settings, the production of 3,5-dimethylbenzenesulfonic acid often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,5-Dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acids .
相似化合物的比较
Similar Compounds
4-Hydroxy-3,5-dimethylbenzenesulfonic acid: This compound has an additional hydroxyl group, which alters its chemical properties and reactivity.
2,5-Dimethylbenzenesulfonic acid: The methyl groups are positioned differently, affecting the compound’s behavior in chemical reactions.
3,4-Dimethylbenzenesulfonic acid: Similar to 3,5-dimethylbenzenesulfonic acid but with methyl groups at the 3 and 4 positions.
Uniqueness
3,5-Dimethylbenzenesulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 3 and 5 positions provides distinct steric and electronic effects, making it suitable for specific chemical and industrial processes .
属性
IUPAC Name |
3,5-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVYAQIVJUCNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275009 | |
| Record name | 3,5-dimethylbenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-22-8 | |
| Record name | 3,5-dimethylbenzenesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-dimethylbenzenesulfonic acid influence the structure of the resulting Cu(II)-bis(imidazole) network in the study?
A1: In the study, 3,5-dimethylbenzenesulfonic acid (HL2) acts as a ligand, directly coordinating to the copper ions in the resulting compound [Cu(biim-4)2(L2)2] (2) []. The sulfonate group of HL2 binds to the copper center, influencing the overall 2D polymeric network formed by the Cu(II) ions and the bridging biim-4 ligands []. This direct coordination of the sulfonate anion contrasts with other compounds in the study where sulfonates act as counterions without directly binding the copper centers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)








